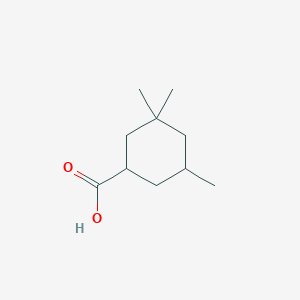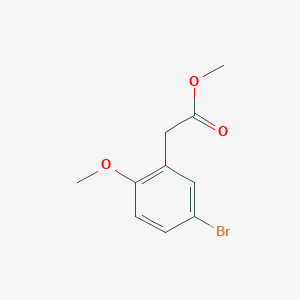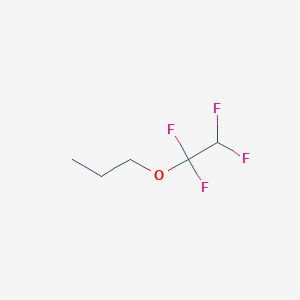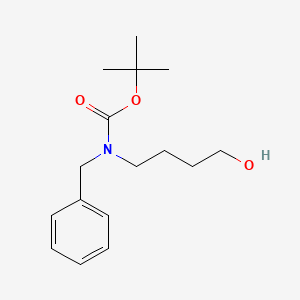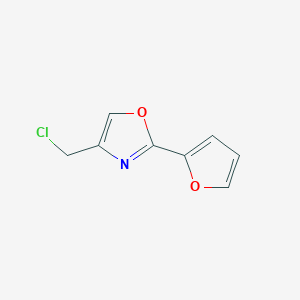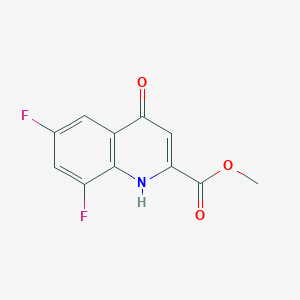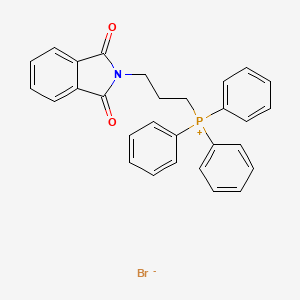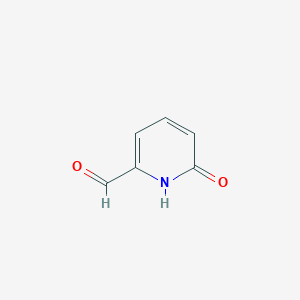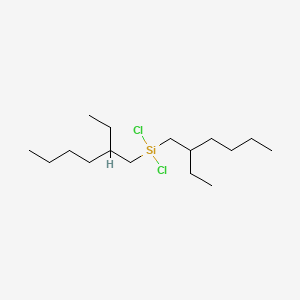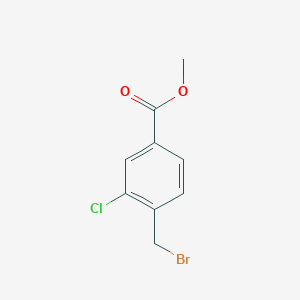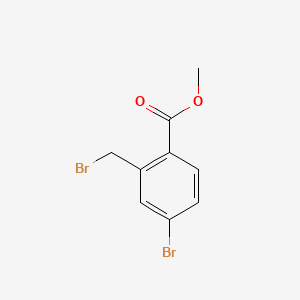![molecular formula C12H7ClO3S B1370798 Dibenzo[b,d]furan-3-sulfonyl chloride CAS No. 42138-14-7](/img/structure/B1370798.png)
Dibenzo[b,d]furan-3-sulfonyl chloride
Vue d'ensemble
Description
Dibenzo[b,d]furan-3-sulfonyl chloride is a chemical compound with the molecular formula C12H7ClO3S . It is used for research and development purposes .
Synthesis Analysis
The synthesis of Dibenzo[b,d]furan-3-sulfonyl chloride involves a mixture of dibenzo[b,d]furan-3-amine, glacial acetic acid (AcOH), and concentrated hydrochloric acid (HCl). This mixture is added slowly to sodium nitrite (NaNO2) in water at -20°C .Molecular Structure Analysis
The molecular structure of Dibenzo[b,d]furan-3-sulfonyl chloride is represented by the InChI code: 1S/C12H7ClO3S/c13-17(14,15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H . The compound has a molecular weight of 266.7 g/mol .Physical And Chemical Properties Analysis
Dibenzo[b,d]furan-3-sulfonyl chloride is a solid compound . It has a boiling point of 420.528°C at 760 mmHg . The compound is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Antimycobacterial Activity
A study by Yempala et al. (2014) demonstrates the use of dibenzo[b,d]furan-3-sulfonyl chloride in the synthesis of dibenzo[b,d]furan-1,2,3-triazole conjugates. These conjugates were evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis and identified several promising lead analogues for treating tuberculosis (Yempala et al., 2014).
Organic Electronics Application
Zhao et al. (2017) synthesized a novel anthracene derivative incorporating dibenzo[b,d]furan units for application in organic thin-film transistors (OTFTs). This integration is innovative due to the carrier transport ability, thermal stability, and fluorescence of dibenzo[b,d]furan units (Zhao et al., 2017).
OLED Materials
Hong et al. (2020) used dibenzo[b,d]furan as a building block for synthesizing new hole-blocking materials for high-performance blue phosphorescent organic light-emitting diodes (OLEDs). These materials showed high thermal stability and energy efficiency, contributing significantly to the development of OLEDs (Hong et al., 2020).
Geochemical Analysis
Marynowski et al. (2002) identified phenyl derivatives of dibenzo[b,d]furan in sedimentary rocks, hydrothermal petroleum, and bitumen. This discovery aids in understanding the formation and distribution of such compounds in geological samples (Marynowski et al., 2002).
Organic Material Synthesis
Wallace and Heimlich (1968) explored the decomposition of dibenzothiophene dioxide to dibenzo[b,d]furan in the presence of molten alkali. This study is crucial for understanding the chemical reactions and product formation involving dibenzo[b,d]furan derivatives (Wallace & Heimlich, 1968).
Antitubercular Agents Development
Patpi et al. (2012) combined dibenzo[b,d]furan with 1,2,3-triazole to create hybrid compounds, which showed significant inhibitory activity against Mycobacterium tuberculosis. This approach highlights the role of dibenzo[b,d]furan in developing potential antimycobacterial agents (Patpi et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
dibenzofuran-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO3S/c13-17(14,15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJNXSWIIBSXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623293 | |
| Record name | Dibenzo[b,d]furan-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzo[b,d]furan-3-sulfonyl chloride | |
CAS RN |
42138-14-7 | |
| Record name | Dibenzo[b,d]furan-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphanium chloride](/img/structure/B1370717.png)
![2-Chloro-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1370723.png)
